pharmacological profile of 5-Methoxy-alpha-ethyltryptamine
pharmacological profile of 5-Methoxy-alpha-ethyltryptamine
An In-Depth Technical Guide to the Pharmacological Profile of 5-Methoxy-alpha-ethyltryptamine (5-MeO-αET)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-alpha-ethyltryptamine (5-MeO-αET) is a psychoactive compound belonging to the tryptamine class. While structurally related to other psychoactive tryptamines, its pharmacological profile remains relatively under-investigated. This technical guide provides a comprehensive overview of the current understanding of 5-MeO-αET's pharmacology, synthesizing available data on its receptor interactions, mechanism of action, and potential physiological effects. Due to the limited primary literature on 5-MeO-αET, this guide also draws upon comparative analyses with its structural analogs, namely alpha-ethyltryptamine (α-ET), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to provide a more complete, albeit partially inferred, profile. This document is intended to serve as a foundational resource for researchers and drug development professionals, highlighting both what is known and the significant gaps in our knowledge that warrant further investigation.
Introduction and Chemical Structure
5-Methoxy-alpha-ethyltryptamine is a synthetic tryptamine characterized by a methoxy group at the 5-position of the indole ring and an ethyl group at the alpha position of the ethylamine side chain. Its chemical structure suggests a complex pharmacological profile, potentially blending the properties of both α-alkylated tryptamines and 5-methoxylated tryptamines.
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IUPAC Name: 1-(5-methoxy-1H-indol-3-yl)butan-2-amine
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Molecular Formula: C₁₃H₁₈N₂O
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Molar Mass: 218.30 g/mol
The presence of the α-ethyl group is known to influence the interaction with monoamine transporters and metabolic stability, while the 5-methoxy group typically confers high affinity for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.
Receptor Pharmacology
The primary mechanism of action for many psychoactive tryptamines involves their interaction with serotonin (5-HT) receptors. The available data for 5-MeO-αET, though limited, points to a primary interaction with the 5-HT₂A receptor.
Serotonin 5-HT₂A Receptor
The most definitive pharmacological data available for 5-MeO-αET characterizes it as a weak partial agonist at the serotonin 5-HT₂A receptor.[1] In vitro studies have reported the following parameters:
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 4,073 nM | [1] |
| Functional Potency (EC₅₀) | 166 nM | [1] |
| Maximal Efficacy (Emax) | 34% | [1] |
These values indicate a relatively low affinity and partial agonist activity compared to classic psychedelic tryptamines. For comparison, its parent compound, α-ethyltryptamine (α-ET), exhibits a 14-fold lower affinity for the 5-HT₂A receptor and is functionally inactive as an agonist at this site.[1] The (+)-enantiomer of α-ET, however, does show partial agonism at the 5-HT₂A receptor, suggesting stereoselectivity may also be a factor for 5-MeO-αET.[2][3]
Other Potential Receptor Targets (Inferred)
A comprehensive receptor binding profile for 5-MeO-αET is not currently available in the scientific literature. However, based on the pharmacology of structurally related compounds, it is plausible that 5-MeO-αET interacts with other receptor systems.
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Serotonin 5-HT₁A Receptor: 5-methoxylated tryptamines, such as 5-MeO-DMT, are potent agonists at the 5-HT₁A receptor.[4][5][6] This interaction is thought to modulate the overall psychoactive effects and may contribute to potential anxiolytic or antidepressant properties.[4][5][6] The α-ethyl substitution's influence on 5-HT₁A affinity is unknown for this compound.
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Monoamine Transporters (SERT, DAT, NET): The α-ethyltryptamine scaffold is associated with monoamine releasing activity.[2][7] α-ET itself is a known serotonin releasing agent.[2] Therefore, it is highly probable that 5-MeO-αET interacts with the serotonin transporter (SERT) and potentially the dopamine (DAT) and norepinephrine (NET) transporters.
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Other Serotonin Receptors (5-HT₂C, etc.): Many tryptamines exhibit a broad range of affinities for various 5-HT receptor subtypes, which can fine-tune their overall pharmacological effects. The affinity of 5-MeO-αET at these other sites remains to be determined.
Mechanism of Action
Based on the available data and the pharmacology of its analogs, the mechanism of action of 5-MeO-αET is likely multifaceted, involving both direct receptor agonism and indirect monoamine release.
Figure 1: Postulated mechanism of action for 5-MeO-αET.
The partial agonism at 5-HT₂A receptors likely contributes to its psychoactive effects, though the low efficacy (34%) suggests these may differ from classic psychedelics. The potential for monoamine release, particularly serotonin, via interaction with SERT, could explain the reported stimulant and entactogenic effects.
Pharmacokinetics (Inferred)
Specific pharmacokinetic data for 5-MeO-αET is not available. However, inferences can be drawn from related α-alkylated tryptamines.
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Absorption: It is reported to be orally active, with doses in the 50-75 mg range. The onset of effects is not well-documented.
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Distribution: As a lipophilic molecule, it is expected to cross the blood-brain barrier.
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Metabolism: The α-ethyl group is expected to confer some resistance to metabolism by monoamine oxidase (MAO) compared to N,N-dialkylated tryptamines. The primary metabolic pathways are likely to involve:
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Hydroxylation of the indole ring.
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O-demethylation of the 5-methoxy group to form the corresponding 5-hydroxy metabolite.
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Subsequent conjugation of hydroxylated metabolites with glucuronic acid or sulfate.
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Excretion: Metabolites are expected to be excreted renally. The half-life is unknown but the duration of effects is reported to be 4-6 hours.
In Vivo Behavioral Pharmacology
Human Effects
Anecdotal reports describe the effects of 5-MeO-αET as being a combination of stimulant and entactogenic properties. These may include feelings of empathy, increased sociability, and mood elevation. The psychedelic or hallucinogenic effects appear to be less pronounced compared to compounds like 5-MeO-DMT or psilocybin, which is consistent with its weak partial agonism at the 5-HT₂A receptor.
Animal Models
There is a significant lack of published in vivo studies on 5-MeO-αET in animal models.
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Drug Discrimination: A recent study found that 5-MeO-αET only partially substitutes for α-ET in rats trained to discriminate α-ET from saline. This suggests that while there may be some overlap in their subjective effects, the overall perceptual profile of 5-MeO-αET is distinct from its non-methoxylated parent compound.
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Locomotor Activity: The effect of 5-MeO-αET on locomotor activity has not been reported. Its parent compound, α-ET, is a psychomotor stimulant that increases locomotor activity.[2][7][8] In contrast, the α-methyl analog, 5-MeO-AMT, has been shown to produce hypolocomotion in rodents.[9][10] This discrepancy highlights the need for direct investigation of 5-MeO-αET's effects on locomotion.
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Head-Twitch Response (HTR): There are no published studies on whether 5-MeO-αET induces the head-twitch response in rodents, a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects.[11][12] Given its weak partial agonism at this receptor, it might be expected to have a weak or absent HTR.
Structure-Activity Relationships (SAR)
The pharmacology of 5-MeO-αET can be understood by considering the contributions of its key structural features: the 5-methoxy group and the α-ethyl group.
Figure 2: Structure-Activity Relationship of 5-MeO-αET.
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5-Methoxy Group: As seen in the broader class of 5-methoxytryptamines, this group generally enhances affinity for both 5-HT₁A and 5-HT₂A receptors.[5][6] This likely accounts for the increased 5-HT₂A affinity of 5-MeO-αET compared to α-ET.
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α-Ethyl Group: Alpha-alkylation of the tryptamine side chain is known to inhibit metabolism by MAO, thereby increasing oral bioavailability and duration of action. Furthermore, this structural feature is often associated with monoamine releasing properties, as observed with α-ET.
The combination of these two structural modifications results in a compound with a unique profile that is not simply a sum of its parts, as evidenced by the distinct subjective effects reported in drug discrimination studies.
Experimental Protocols
For researchers interested in further characterizing the pharmacology of 5-MeO-αET, the following experimental workflows are recommended.
In Vitro Characterization
Figure 3: In Vitro Characterization Workflow.
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Radioligand Binding Assays: To establish a comprehensive binding profile, competitive binding assays should be performed against a panel of receptors and transporters, including but not limited to: 5-HT₁A, 5-HT₂A, 5-HT₂C, SERT, DAT, and NET.
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Functional Assays: For receptors where significant binding is observed, functional assays should be conducted to determine the nature of the interaction (agonist, partial agonist, antagonist) and the potency (EC₅₀) and efficacy (Emax). Common methods include calcium mobilization assays for Gq-coupled receptors (e.g., 5-HT₂A) and cAMP assays for Gi/o-coupled receptors (e.g., 5-HT₁A).
In Vivo Characterization
Figure 4: In Vivo Characterization Workflow.
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Locomotor Activity: To clarify its stimulant or sedative properties, locomotor activity should be assessed in an open field test in rodents.
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Head-Twitch Response (HTR): The HTR assay in mice would provide valuable information on the in vivo 5-HT₂A receptor engagement and psychedelic-like potential.
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Drug Discrimination: Further drug discrimination studies, training animals on compounds such as MDMA or classic psychedelics like DOM or LSD, would help to more precisely define its subjective effects.
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Pharmacokinetic Studies: To move beyond inference, formal pharmacokinetic studies are necessary to determine the absorption, distribution, metabolism, and excretion profile of 5-MeO-αET.
Conclusion and Future Directions
5-Methoxy-alpha-ethyltryptamine is a pharmacologically interesting compound that remains largely uncharacterized. The available data identifies it as a weak partial agonist at the 5-HT₂A receptor, with anecdotal reports suggesting a blend of stimulant and entactogenic effects. Its pharmacology is likely a complex interplay between direct receptor interactions and indirect monoamine release, a hypothesis supported by the profiles of its structural relatives.
Significant research is required to fully elucidate the pharmacological profile of 5-MeO-αET. Key areas for future investigation include:
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A comprehensive in vitro binding and functional screening against a broad panel of CNS targets.
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In vivo studies to characterize its effects on locomotor activity and its potential to induce the head-twitch response.
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Detailed pharmacokinetic and metabolic profiling.
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Investigation into the pharmacology of its individual enantiomers.
A thorough understanding of 5-MeO-αET's pharmacology is essential for assessing its potential therapeutic applications and abuse liability. This guide serves as a starting point for such endeavors, summarizing the current state of knowledge and outlining a clear path for future research.
References
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Reckweg, J. T., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 128-146. Available at: [Link]
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